molecular formula C6H6F2N2O B2528941 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006462-72-1

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2528941
CAS RN: 1006462-72-1
M. Wt: 160.124
InChI Key: FQBYBZSKPXZIAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole carbaldehydes, including compounds similar to 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, has been explored in various studies. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, demonstrating the versatility of this method in introducing aldehyde functionality to the pyrazole ring . Additionally, the Vilsmeier-Haack reaction approach was employed to synthesize new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties . These methods highlight the reactivity of the pyrazole ring and its compatibility with various substituents, which is relevant for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes has been extensively studied. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated both experimentally and theoretically . The study utilized HF and DFT calculations to confirm the molecular geometry and vibrational assignments. Such analyses are crucial for understanding the electronic and steric effects of substituents on the pyrazole ring, which would also apply to the difluoroethyl variant.

Chemical Reactions Analysis

Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes, as demonstrated in one study . This indicates that the aldehyde group on the pyrazole ring is reactive and can participate in nucleophilic addition reactions, which could be relevant for further functionalization of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes are influenced by their molecular structure. For example, the presence of electronegative substituents such as fluorine atoms can affect the compound's optical properties and molecular docking potential . The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that the fluorine atom and the carbonyl group play crucial roles in binding interactions, suggesting that similar properties could be expected for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde. Additionally, the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines showed that the introduction of fluorine-containing substituents can significantly alter electronic parameters such as HOMO and LUMO levels, which are important for applications in organic electronics .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research has demonstrated the synthesis of novel pyrazole derivatives using various chemical reactions. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, with structures confirmed by elemental analysis, NMR, and X-ray crystallography (Hu, Ge, Ding, & Zhang, 2010). Similarly, new 1,2,3-triazolyl pyrazole derivatives were developed as potential antimicrobial agents, showcasing broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been a significant focus. For example, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives showed antimicrobial activity dependent on the Schiff base moiety, indicating potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Fluorescent Dyes and Light-Emitting Diodes (LEDs)

The synthesis of pyrazolo[4,3-c]pyridines and their oxides has been explored, with applications in fluorescent dyes and LEDs. Microwave-assisted treatment of certain pyrazole carbaldehydes with alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions afforded compounds with potential application in organic LEDs due to their high-fluorescence intensity (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Pharmaceutical Applications

Research has also delved into the potential pharmaceutical applications of pyrazole derivatives. Compounds synthesized via Knoevenagel condensation reactions were investigated for anticonvulsant and analgesic activities, showing promising results in in vivo tests (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).

Mechanism of Action

The mechanism of action of “1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde” would depend on its intended use. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and studying its reactivity and interactions with other compounds .

properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYBZSKPXZIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

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